molecular formula C17H25BFNO3 B13987632 N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13987632
M. Wt: 321.2 g/mol
InChI Key: BDFDQNHOPLMBQN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a fluoro substituent, and a dioxaborolane ring. These structural features contribute to its reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to obtain the final product. For instance, the synthesis might involve:

    Formation of the dioxaborolane ring: This step often involves the reaction of a boronic acid derivative with a diol, such as pinacol, under specific conditions to form the dioxaborolane ring.

    Introduction of the fluoro substituent: This can be achieved through electrophilic fluorination reactions using reagents like Selectfluor.

    Attachment of the tert-butyl group: This step might involve the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group.

    Formation of the benzamide: The final step involves the reaction of the intermediate with an amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in various substituted benzamides, and coupling reactions lead to biaryl compounds.

Scientific Research Applications

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their activity. The fluoro substituent enhances the compound’s stability and reactivity, while the tert-butyl group provides steric hindrance, affecting its binding properties.

Comparison with Similar Compounds

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with similar compounds such as:

    N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound has a similar structure but with a carbamate group instead of a benzamide.

    tert-butyl 3-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate: This compound features an azetidine ring, providing different reactivity and applications.

    tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound includes a dihydropyridine ring, offering unique properties and uses.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

Molecular Formula

C17H25BFNO3

Molecular Weight

321.2 g/mol

IUPAC Name

N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)

InChI Key

BDFDQNHOPLMBQN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)F

Origin of Product

United States

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